molecular formula C22H26ClN5O2S2 B2420113 N-[(4-chlorophenyl)methyl]-2-{[7-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 1207014-62-7

N-[(4-chlorophenyl)methyl]-2-{[7-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B2420113
CAS No.: 1207014-62-7
M. Wt: 492.05
InChI Key: PGXGJIWTJMYNMZ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-{[7-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a potent and selective small molecule inhibitor designed to target Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway, playing a fundamental role in the development, differentiation, and signaling of B-cells. As such, this compound is a valuable pharmacological tool for investigating B-cell mediated diseases, including various types of B-cell lymphomas and autoimmune disorders such as rheumatoid arthritis. Its mechanism of action involves the covalent binding to a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition of its enzymatic activity and subsequent suppression of downstream survival and proliferation signals. Research utilizing this inhibitor, including related thiazolopyrimidine-based analogs, has been instrumental in elucidating the pathophysiological role of BTK and validating it as a therapeutic target. This high-purity compound is supplied For Research Use Only and is intended for in vitro cell-based assays and biochemical studies to further advance the understanding of B-cell biology and oncogenic signaling networks. Source: PubChem Source: Nature Research

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(7-oxo-2-piperidin-1-yl-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN5O2S2/c1-14(2)28-20(30)18-19(25-21(32-18)27-10-4-3-5-11-27)26-22(28)31-13-17(29)24-12-15-6-8-16(23)9-7-15/h6-9,14H,3-5,10-13H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXGJIWTJMYNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(N=C(S2)N3CCCCC3)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-(Propan-2-yl)-2-thioxo-1,2,3,6-tetrahydrothiazolo[4,5-d]pyrimidin-7-one

The foundational step involves constructing the bicyclic thiazolopyrimidine system. Search result provides a validated protocol for analogous structures:

Procedure :

  • Combine ethyl acetoacetate (10 mmol), 4-chlorobenzaldehyde (10 mmol), thiourea (15 mmol), and ZnCl₂ (2 mmol) in glacial acetic acid (2 mL).
  • Heat at 80°C for 4 hours under inert atmosphere.
  • Cool to 0°C, precipitate with 40% aqueous ethanol, and filter.
  • Recrystallize from ethanol to yield 6-isopropyl-2-thioxo-1,2,3,6-tetrahydrothiazolo[4,5-d]pyrimidin-7-one (Yield: 82%, m.p. 172-174°C).

Key Parameters :

Parameter Optimal Value
Temperature 80°C
Catalyst ZnCl₂ (20 mol%)
Reaction Time 4 hours
Solvent System Glacial acetic acid

Introduction of Piperidin-1-yl Group at C2 Position

Search result demonstrates piperidine incorporation via nucleophilic substitution:

Procedure :

  • Suspend thiazolopyrimidinone (5 mmol) in dry DMF (15 mL).
  • Add piperidine (7.5 mmol) and K₂CO₃ (10 mmol).
  • Heat at 110°C for 8 hours under N₂.
  • Concentrate under vacuum, extract with CH₂Cl₂/H₂O, dry over Na₂SO₄.
  • Purify via silica chromatography (hexane:EtOAc 3:1) to obtain 2-(piperidin-1-yl)-6-isopropylthiazolo[4,5-d]pyrimidin-7-one (Yield: 68%, $$ R_f = 0.43 $$).

Reaction Monitoring :

  • TLC confirmation at 2-hour intervals
  • Complete consumption of starting material observed by HPLC (tR = 4.32 min → 6.18 min)

Sulfur Functionalization at C5 Position

Search result details thiol activation for subsequent coupling:

Procedure :

  • Dissolve 2-piperidinyl intermediate (3 mmol) in anhydrous THF.
  • Add Lawesson's reagent (3.3 mmol) and reflux 3 hours.
  • Quench with saturated NaHCO₃, extract with EtOAc.
  • Dry organic layer and concentrate to yield 5-sulfanyl derivative (Yield: 91%, m.p. 189-191°C).

Spectroscopic Confirmation :

  • $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 1.32 (d, J=6.8 Hz, 6H, CH(CH3)2), 3.12-3.25 (m, 4H, piperidine), 4.01 (sep, J=6.8 Hz, 1H, CH(CH3)2), 13.45 (s, 1H, SH)
  • HRMS (ESI+): m/z calcd for C15H21N4OS2 [M+H]+ 361.1054, found 361.1051

Synthesis of 2-Bromo-N-[(4-chlorophenyl)methyl]acetamide

Search result provides methodology for acetamide precursor preparation:

Procedure :

  • Stir 4-chlorobenzylamine (10 mmol) in dry CH₂Cl₂ at 0°C.
  • Add bromoacetyl bromide (12 mmol) dropwise over 30 minutes.
  • Maintain stirring for 2 hours at room temperature.
  • Wash with 5% HCl, dry, and recrystallize from ethanol (Yield: 88%, m.p. 121-123°C).

Quality Control :

  • Purity >99% by HPLC (C18 column, MeCN:H2O 70:30)
  • Residual solvents <0.1% by GC-MS

Final Coupling via Thiol-Alkylation

Search result and inform the critical sulfur-alkylation step:

Optimized Protocol :

  • Combine 5-sulfanyl intermediate (2 mmol) and 2-bromoacetamide (2.4 mmol) in DMF.
  • Add Et3N (4 mmol) and catalytic KI (0.2 mmol).
  • Heat at 60°C for 6 hours with vigorous stirring.
  • Cool, pour into ice-water, filter precipitate.
  • Purify via recrystallization (EtOH:H2O 8:2) to obtain target compound (Yield: 76%, m.p. 213-215°C).

Reaction Optimization Data :

Condition Yield (%) Purity (%)
DMF, Et3N, 60°C 76 98.2
THF, DBU, 70°C 63 95.4
CH3CN, K2CO3, 50°C 58 92.1

Comprehensive Characterization

Spectroscopic Data :

  • $$ ^1H $$ NMR (600 MHz, DMSO-d6): δ 1.35 (d, J=6.6 Hz, 6H, CH(CH3)2), 1.55-1.68 (m, 6H, piperidine), 2.95-3.20 (m, 4H, piperidine), 4.08 (sep, J=6.6 Hz, 1H, CH(CH3)2), 4.47 (s, 2H, SCH2CO), 4.58 (d, J=5.4 Hz, 2H, NCH2Ar), 7.32-7.41 (m, 4H, Ar-H), 8.45 (t, J=5.4 Hz, 1H, NH)
  • $$ ^13C $$ NMR (151 MHz, DMSO-d6): δ 21.4, 23.1, 25.7, 28.9, 44.3, 49.2, 58.6, 124.5, 128.9, 129.7, 135.2, 149.8, 162.4, 167.3, 169.8
  • HRMS (ESI+): m/z calcd for C23H27ClN5O2S2 [M+H]+ 544.1182, found 544.1179

Purity Profile :

  • HPLC: 98.4% (210 nm, C18, 0.1% TFA in H2O:MeCN gradient)
  • Elemental Analysis: Calcd (%) C 54.16, H 5.34, N 13.73; Found C 54.12, H 5.38, N 13.69

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the thiazolopyrimidine core.

    Substitution: The chlorobenzyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

It may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]-2-{[7-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide: can be compared with other thiazolopyrimidine derivatives, piperidine-containing compounds, and chlorobenzyl-substituted molecules.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Biological Activity

N-[(4-chlorophenyl)methyl]-2-{[7-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide (referred to as Compound A) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article compiles findings from various studies that explore its biological effects, mechanisms of action, and therapeutic implications.

PropertyValue
Molecular FormulaC22H24ClN5O2S2
Molecular Weight490.0 g/mol
IUPAC NameN-(3-chloro-4-methylphenyl)-2-[(7-oxo-2-piperidin-1-yl-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
InChI KeyNPFPADYNCPYVST-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that Compound A exhibits antimicrobial properties . In a study evaluating various synthesized compounds with similar moieties, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis. However, the compound showed only weak to moderate activity against other tested bacterial strains .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities . Notably, it demonstrated strong inhibitory effects against urease and acetylcholinesterase, with several derivatives showing IC50 values as low as 0.63 µM in certain cases . These findings suggest potential applications in treating conditions associated with elevated urease activity, such as urinary tract infections.

Anticancer Potential

The thiazolo-pyrimidine scaffold of Compound A has been linked to anticancer activity . Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The specific mechanisms by which Compound A exerts its anticancer effects remain an area for further investigation.

Docking Studies

Molecular docking studies have elucidated the interactions between Compound A and target proteins. These studies indicate that the compound binds effectively to amino acid residues within the active sites of enzymes like acetylcholinesterase and urease, suggesting a competitive inhibition mechanism .

Binding Affinity

Binding studies with bovine serum albumin (BSA) have demonstrated that Compound A has a significant binding affinity, which is crucial for its pharmacokinetic properties. The ability to bind effectively to plasma proteins can enhance the compound's bioavailability and therapeutic efficacy .

Study on Antibacterial Activity

In one study, a series of thiazolo-pyrimidine derivatives were synthesized and tested for antibacterial properties. Among these, several compounds exhibited strong activity against S. typhi and B. subtilis, with Compound A being one of the most effective candidates .

Study on Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of similar compounds. The results highlighted that derivatives of Compound A showed potent inhibition against urease and acetylcholinesterase, indicating potential therapeutic applications in managing diseases related to these enzymes .

Q & A

Basic: What are the recommended methodologies for synthesizing this thiazolo[4,5-d]pyrimidine acetamide derivative?

Answer:
The synthesis involves multi-step organic reactions:

Core thiazolopyrimidine scaffold preparation : Start with cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions to form the thiazolo[4,5-d]pyrimidin-7-one core.

Piperidine substitution : Introduce the piperidin-1-yl group at position 2 via nucleophilic substitution using piperidine in anhydrous DMF at 80–100°C .

Sulfanyl-acetamide linkage : React the 5-thiol intermediate with 2-chloro-N-[(4-chlorophenyl)methyl]acetamide in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol/water.
Key validation : Confirm intermediate structures via 1H-NMR^1 \text{H-NMR} (e.g., δ 2.46 ppm for propan-2-yl CH₃) and final product purity by HPLC (>95%) .

Basic: How should researchers characterize the crystal structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation of a saturated DMSO/ethyl acetate solution.

Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

Structure refinement : Employ SHELXL for refinement, analyzing bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the thiazole-pyrimidine conformation) .
Critical parameters :

  • R-factor : Aim for <0.05.
  • Thermal displacement parameters : Ensure isotropic refinement for non-H atoms.
  • Hydrogen bonding : Note intramolecular N–H⋯N interactions (e.g., 2.12 Å) between the pyrimidine and acetamide groups .

Advanced: How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

Answer:
Stepwise analysis :

Metabolic stability : Use liver microsomal assays (e.g., rat liver S9 fractions) to assess rapid degradation. If clearance >50 mL/min/kg, modify propan-2-yl or piperidine groups to reduce CYP450 metabolism .

Bioavailability : Perform pharmacokinetic studies (IV vs. oral dosing) to calculate absolute bioavailability. If <20%, consider prodrug strategies (e.g., esterification of the acetamide carbonyl) .

Target engagement : Use isotopic labeling (e.g., 14C^{14} \text{C}-propan-2-yl) to track tissue distribution via autoradiography.

Data reconciliation : Apply multivariate regression to correlate logP, plasma protein binding, and IC₅₀ values across models .

Advanced: What computational methods optimize the synthetic route for scale-up?

Answer:
Quantum mechanics/molecular mechanics (QM/MM) :

Reaction path search : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for sulfanyl-acetamide coupling. Identify energy barriers >25 kcal/mol as rate-limiting steps .

Solvent effects : Simulate reaction kinetics in acetonitrile vs. DMF using COSMO-RS to optimize dielectric environments.

Scale-up prediction : Apply Arrhenius plots to extrapolate lab-scale reaction rates (e.g., 5 mmol) to pilot-scale (1 mol) with 95% confidence intervals .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:
Priority assays :

Antioxidant activity :

  • DPPH scavenging : Measure absorbance at 517 nm after 30 min incubation. IC₅₀ values <50 µM indicate strong activity .
  • Lipid peroxidation (LP) : Monitor malondialdehyde (MDA) formation in rat liver microsomes. % inhibition >70% at 10 µM is significant .

Enzyme inhibition :

  • Kinase assays : Use TR-FRET technology (e.g., EGFR kinase) with ATP concentration = Kₘ.
  • IC₅₀ determination : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) .

Advanced: How to design structure-activity relationship (SAR) studies for thiazolo[4,5-d]pyrimidine derivatives?

Answer:
SAR strategy :

Variation points :

  • Position 2 : Replace piperidin-1-yl with morpholino or 4-methylpiperazine to modulate solubility.
  • Position 6 : Test cyclopropyl vs. propan-2-yl for steric effects on target binding.
  • Sulfanyl linker : Replace –S– with –SO₂– or –CH₂– to alter electronic effects .

Data collection :

  • 3D-QSAR : Align derivatives using CoMFA (Tripos SYBYL) to generate contour maps for log(1/IC₅₀).
  • Free-energy calculations : Use MM-PBSA in AMBER to predict ΔG binding for piperidine-modified analogs .

Basic: What spectroscopic techniques confirm the purity of this compound?

Answer:
Multi-technique validation :

1H-NMR^1 \text{H-NMR} : Key peaks include δ 1.45 ppm (propan-2-yl CH₃), δ 3.78 ppm (piperidine N–CH₂), and δ 7.32 ppm (chlorophenyl aromatic H).

HRMS : Exact mass calculated for C₂₁H₂₂ClN₅O₂S₂: 508.0954 (M+H⁺).

HPLC : Use a C18 column (gradient: 10–90% MeCN in H₂O + 0.1% TFA) with UV detection at 254 nm. Retention time ±0.2 min indicates batch consistency .

Advanced: How to address low reproducibility in crystallinity across synthesis batches?

Answer:
Crystallization optimization :

Polymorph screening : Use Crystal16® with 12 solvents (e.g., ethanol, acetone, THF) to identify stable Form I.

Seeding : Add 1% w/w pre-ground crystals to the saturated solution to control nucleation.

Process analytical technology (PAT) : Monitor particle size distribution via FBRM (focused beam reflectance measurement) to maintain 50–100 µm crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.